molecular formula C21H22ClN3O3S B11234432 4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-chloro-2,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11234432
M. Wt: 431.9 g/mol
InChI Key: MQMHHDATZMOMBA-UHFFFAOYSA-N
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Description

4-CHLORO-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the sulfonamide group, and the chlorination of the benzene ring. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the amine group with a sulfonyl chloride in the presence of a base.

    Chlorination of the Benzene Ring: Chlorination can be carried out using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-CHLORO-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-CHLORO-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2,5-DIMETHYLBENZENESULFONAMIDE: Lacks the pyridazine ring and the ether linkage.

    2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE: Lacks the chlorine atom on the benzene ring.

Uniqueness

4-CHLORO-2,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the pyridazine ring and the sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22ClN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN3O3S/c1-14-4-6-17(7-5-14)19-8-9-21(25-24-19)28-11-10-23-29(26,27)20-13-15(2)18(22)12-16(20)3/h4-9,12-13,23H,10-11H2,1-3H3

InChI Key

MQMHHDATZMOMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C

Origin of Product

United States

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